An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-phenylmalonate
An In-depth Technical Guide to the Chemical Properties of Diethyl 2-ethyl-2-phenylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Diethyl 2-ethyl-2-phenylmalonate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting barbiturate phenobarbital.[1] This document consolidates essential data for laboratory and developmental applications, including detailed experimental protocols and spectroscopic information, to support research and development in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow oily liquid with a faint, abnormal odor.[1] It is insoluble in water but soluble in common organic solvents such as ethanol and ether.[1] Its stability and reactivity make it a versatile building block in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of Diethyl 2-ethyl-2-phenylmalonate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.32 g/mol | [2] |
| CAS Number | 76-67-5 | [2] |
| EC Number | 200-978-0 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.07 g/mL at 25 °C | [2] |
| Boiling Point | 185 °C at 15 mmHg | [2] |
| Melting Point | -7 °C | [3] |
| Refractive Index (n20/D) | 1.491 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [1] |
Synthesis of Diethyl 2-ethyl-2-phenylmalonate
The primary synthetic route to Diethyl 2-ethyl-2-phenylmalonate involves the ethylation of its precursor, Diethyl phenylmalonate. This reaction is a standard alkylation of a malonic ester.
Experimental Protocol: Ethylation of Diethyl phenylmalonate
This protocol details the synthesis of Diethyl 2-ethyl-2-phenylmalonate from Diethyl phenylmalonate.
Materials:
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Diethyl phenylmalonate
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Sodium ethoxide-ethanol solution
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Ethyl bromide (Bromoethane)
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Sulfuric acid (for neutralization)
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Brine solution
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Anhydrous ethanol
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Apparatus for reaction under controlled temperature, distillation, and work-up.
Procedure: [4]
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Reaction Setup: In a suitable reaction vessel, add a solution of sodium ethoxide in ethanol to Diethyl phenylmalonate.
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Reaction: Maintain the temperature of the reaction mixture at 50-60°C for 2 hours. During this period, slowly remove the ethanol under normal pressure.
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Alkylation: Once the ethanol has been removed, cool the reaction mixture and add ethyl bromide dropwise over 2 hours, ensuring the temperature is maintained between 55-65°C.
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Completion: After the addition of ethyl bromide is complete, continue to heat the mixture at a temperature of 75-100°C for an additional 6 hours.
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Work-up:
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Remove any unreacted ethyl bromide by distillation under normal pressure.
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Neutralize the reaction mixture to a pH of 4-5 by the careful addition of sulfuric acid.
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Wash the mixture with a brine solution.
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Purification: The crude Diethyl 2-ethyl-2-phenylmalonate can be purified by vacuum distillation, collecting the fraction boiling at approximately 185 °C at 15 mmHg.[2]
Synthesis Workflow Diagram
Analytical Characterization
The identity and purity of synthesized Diethyl 2-ethyl-2-phenylmalonate are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of Diethyl 2-ethyl-2-phenylmalonate is expected to show distinct signals corresponding to the aromatic, ethyl ester, and ethyl group protons.
Table 2: Predicted ¹H NMR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.20 | q | 4H | Methylene protons of ethyl esters (-OCH₂CH₃) |
| ~ 2.10 | q | 2H | Methylene protons of the ethyl group (-CH₂CH₃) |
| ~ 1.20 | t | 6H | Methyl protons of ethyl esters (-OCH₂CH₃) |
| ~ 0.85 | t | 3H | Methyl protons of the ethyl group (-CH₂CH₃) |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbons (-C=O) |
| ~ 138 | Quaternary aromatic carbon (C-phenyl) |
| ~ 128 - 126 | Aromatic carbons (-CH) |
| ~ 62 | Methylene carbons of ethyl esters (-OCH₂) |
| ~ 58 | Quaternary carbon (C-ethyl, C-phenyl) |
| ~ 25 | Methylene carbon of the ethyl group (-CH₂) |
| ~ 14 | Methyl carbons of ethyl esters (-OCH₂CH₃) |
| ~ 9 | Methyl carbon of the ethyl group (-CH₂CH₃) |
Predicted FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Table 4: Predicted FT-IR Spectral Data for Diethyl 2-ethyl-2-phenylmalonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1730 | Strong, Sharp | C=O stretch (ester) |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~ 1250 - 1000 | Strong | C-O stretch (ester) |
| ~ 750, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of diethyl malonate derivatives is sensitive to the substituents. A likely fragmentation pattern for Diethyl 2-ethyl-2-phenylmalonate would involve the loss of the ester groups and the ethyl substituent.
Analytical Workflow Diagram
